Coronarin B Exhibits Modest Antiplasmodial Activity Distinct from Coronarin D's Antifungal and NF-κB Inhibition Profile
Coronarin B demonstrates modest in vitro antiplasmodial activity against a chloroquine-sensitive Plasmodium falciparum strain, a biological activity not prominently reported for Coronarin D . In contrast, Coronarin D is characterized by potent NF-κB pathway inhibition and antifungal activity against C. albicans (MIC 2 mg/mL, MFC 4 mg/mL), but lacks documented antiplasmodial efficacy [1]. This functional divergence underscores the structural basis for differential target engagement within the Coronarin series.
| Evidence Dimension | Antiplasmodial activity vs. antifungal/anti-inflammatory activity |
|---|---|
| Target Compound Data | Modest in vitro activity against chloroquine-sensitive P. falciparum |
| Comparator Or Baseline | Coronarin D: MIC 2 mg/mL, MFC 4 mg/mL against C. albicans; potent NF-κB inhibition |
| Quantified Difference | Qualitative divergence in biological activity profile; Coronarin B has antiplasmodial activity while Coronarin D has antifungal/NF-κB inhibitory activity |
| Conditions | In vitro: P. falciparum culture (Coronarin B); C. albicans broth microdilution and NF-κB reporter assays (Coronarin D) |
Why This Matters
Researchers investigating antimalarial natural products should select Coronarin B over Coronarin D due to its distinct and validated antiplasmodial activity.
- [1] Kunnumakkara, A. B.; Ichikawa, H.; Anand, P.; Mohankumar, C. J.; Hema, P. S.; Nair, M. S.; Aggarwal, B. B. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis. Mol. Cancer Ther. 2008, 7 (10), 3306–3317. View Source
